6'-Feruloylnodakenin
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(2R)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yloxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O12/c1-30(2,23-12-17-11-16-6-9-25(33)40-19(16)13-20(17)39-23)42-29-28(36)27(35)26(34)22(41-29)14-38-24(32)8-5-15-4-7-18(31)21(10-15)37-3/h4-11,13,22-23,26-29,31,34-36H,12,14H2,1-3H3/b8-5+/t22-,23-,26-,27+,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKVOZSRVVMWGS-UEXLCRCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131623-14-8 | |
| Record name | 6'-Feruloylnodakenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131623148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Natural Occurrence and Botanical Context
Ethnobotanical and Traditional Medicinal Significance
Role in Traditional Herbal Formulations
6'-Feruloylnodakenin has been identified as a constituent in certain traditional herbal formulations, playing a role in the complex chemical interplay that defines their therapeutic potential. Its presence is intrinsically linked to the inclusion of specific medicinal plants, most notably from the Notopterygium genus.
Jingfang Granules:
Han-Shi Blocking Lung Decoction:
Information regarding the specific chemical composition of the "Han-Shi blocking lung decoction" is limited in readily available scientific literature. However, some traditional formulations for conditions described as "cold-dampness stagnating in the lung" may include herbs that are sources of coumarins. The presence of this compound in this specific decoction would be contingent on the inclusion of Notopterygium species or other plants known to produce this compound.
Qianghuo-Yinchen Decoction:
Detailed phytochemical analysis of the "Qianghuo-Yinchen" decoction is not extensively documented in the searched scientific databases. The name itself, "Qianghuo," refers to Notopterygium species, which is a primary source of this compound. Therefore, it is plausible that this compound is present in the decoction, contributing to its chemical profile.
Danggui Niantong Decoction:
Danggui Niantong Decoction is a traditional Chinese medicine formula that includes Notopterygium incisum Ting ex H. T. Chang (Qianghuo) as one of its components. nih.gov While direct analysis confirming the presence of this compound in this specific decoction was not found in the search results, the inclusion of Notopterygium incisum makes its presence highly probable. Notopterygium species are known to contain a variety of coumarins. nih.gov
Methodologies for Extraction and Isolation
Conventional Extraction Techniques
Conventional methods are foundational to phytochemistry and rely on the principles of solvent diffusion and mass transfer. These techniques, while often time-consuming and solvent-intensive, are still widely used due to their simplicity and scalability.
Solvent-based extraction is a primary step in isolating 6'-Feruloylnodakenin. The process involves soaking the dried and powdered plant material (typically roots) in a solvent of appropriate polarity to dissolve the target compounds. Methanol (B129727) is a common initial solvent due to its ability to extract a broad range of coumarins. mdpi.com
Following an initial broad extraction, a series of liquid-liquid partitioning steps are employed to separate compounds based on their differential solubility in immiscible solvents. For instance, a crude methanol extract can be suspended in water and then sequentially partitioned with solvents of increasing polarity, such as dichloromethane, ethyl acetate (B1210297), and n-butanol. mdpi.com Due to the structure of this compound, it would typically be expected to partition into moderately polar organic phases like ethyl acetate. While "ether extract" is a general term, diethyl ether could also be used in such partitioning schemes, though ethyl acetate is more common in modern laboratory settings. The selection of the solvent is critical, with polar solvents generally showing the most efficiency for extracting coumarin (B35378) glycosides and their derivatives. researchgate.net
Heat reflux extraction is a more exhaustive conventional method that utilizes elevated temperatures to increase solvent efficiency and extraction rates. In this process, the plant material is continuously boiled in a solvent, and the solvent vapors are condensed and returned to the extraction flask, ensuring a constant temperature and thorough extraction. nih.gov This technique significantly enhances the mass transfer of compounds from the plant matrix into the solvent compared to simple maceration. researchgate.net
For the extraction of coumarins from plants like Angelica decursiva, a known source of related compounds, heat reflux with methanol is a documented method. mdpi.com The entire plant, after being powdered, is refluxed with methanol for several hours. This process is often repeated multiple times with fresh solvent to maximize the yield of the target compounds before proceeding to concentration and purification steps. mdpi.com While effective, a key consideration is the potential for thermal degradation of heat-sensitive molecules, although many coumarins are relatively stable under these conditions. nih.gov
Table 1: Conventional Extraction Parameters for Coumarins from Angelica Species
| Parameter | Value/Range | Rationale |
|---|---|---|
| Plant Material | Dried, powdered roots | Increases surface area for solvent penetration. |
| Solvent | Methanol, 75% Ethanol (B145695), Water | Polar solvents are effective for coumarin extraction. researchgate.net |
| Technique | Heat Reflux | Increases extraction efficiency through heating. nih.gov |
| Extraction Time | 3 - 4 hours (per cycle) | Allows for thorough extraction of target compounds. mdpi.com |
| Solid-to-Liquid Ratio | 1:10 to 1:20 (g/mL) | Ensures sufficient solvent to saturate the plant material. |
| Temperature | Boiling point of solvent | Maximizes solubility and diffusion rate. nih.gov |
This table represents typical parameters for extracting coumarins from relevant plant sources, as specific optimized data for this compound is not extensively detailed in current literature.
Advanced Extraction Methodologies
In response to the limitations of conventional techniques, several advanced methodologies have been developed. These "green" technologies often offer reduced extraction times, lower solvent consumption, and increased yields, though they require more specialized equipment. scielo.br
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix directly and rapidly. mdpi.com This targeted heating creates localized pressure within the plant cells, leading to cell wall rupture and the enhanced release of phytochemicals into the solvent. nih.gov MAE offers significant advantages, including shorter extraction times, reduced solvent use, and often higher extraction rates compared to conventional methods like heat reflux. mdpi.comnih.gov
The efficiency of MAE is dependent on several factors, including the microwave power, extraction time, solvent type and concentration, and the solid-to-liquid ratio. nih.govmdpi.com For phenolic compounds and coumarins, aqueous solutions of ethanol or methanol are commonly used, as water's high dielectric constant facilitates efficient heating by microwaves. nih.gov Studies on related compounds have shown that optimal conditions, such as a microwave power of several hundred watts and extraction times of only a few minutes, can lead to superior yields compared to hours of conventional extraction. mdpi.com
Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. researchgate.net The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, creating microjets that disrupt plant cell walls and enhance mass transfer. researchgate.net Like MAE, UAE is valued for its ability to increase extraction efficiency while reducing time and temperature, which is particularly beneficial for thermolabile compounds. nih.gov
Key parameters that are optimized in UAE include ultrasonic power (or amplitude), temperature, extraction time, and solvent composition. nih.gov For extracting coumarins from Angelica species, UAE has been shown to be highly effective. For example, one study found optimal extraction using a deep eutectic solvent (DES) was achieved at 50°C for 50 minutes, a significant time reduction compared to traditional methods. mdpi.com The mechanical effects of ultrasound can significantly improve the penetration of the solvent into the plant material, leading to higher recovery of bioactive compounds. nih.gov
Supercritical Fluid Extraction (SFE) is a sophisticated green extraction technique that uses a substance at a temperature and pressure above its critical point—a supercritical fluid—as the extraction solvent. Carbon dioxide (CO₂) is the most commonly used fluid because it is non-toxic, non-flammable, and has a relatively low critical point (31.1°C, 73.8 bar). slideshare.net By manipulating the temperature and pressure, the density and solvating power of the supercritical CO₂ can be precisely controlled, allowing for the selective extraction of specific compounds.
Pure supercritical CO₂ is nonpolar and is therefore most suitable for extracting nonpolar compounds. To extract more polar molecules like many coumarins, a polar co-solvent, or modifier, such as ethanol or methanol, is often added to the CO₂. This significantly increases the polarity of the supercritical fluid, enhancing its ability to dissolve compounds like this compound. SFE is advantageous as it produces solvent-free extracts, and the low operating temperatures can prevent the degradation of thermolabile substances. slideshare.net
Table 2: Advanced Extraction Parameters for Coumarins
| Parameter | Microwave-Assisted (MAE) | Ultrasound-Assisted (UAE) | Supercritical Fluid (SFE) |
|---|---|---|---|
| Solvent | 70% Ethanol | 50-80% Ethanol / DES | Supercritical CO₂ with Ethanol co-solvent |
| Temperature | 50 - 80 °C | 40 - 60 °C | 40 - 60 °C |
| Time | 5 - 25 min | 20 - 60 min | 60 - 150 min |
| Power/Pressure | 100 - 600 W | 100 - 400 W / 20-40 kHz | 100 - 300 bar |
| Key Advantage | Very rapid, reduced solvent | High efficiency at lower temp. | Highly selective, solvent-free extract |
This table provides typical ranges for advanced extraction of coumarins and phenolic compounds from plant sources. nih.govmdpi.commdpi.com Specific optimization for this compound is required for definitive parameters.
Pressurized Solvent Extraction (PSE)
Pressurized Solvent Extraction (PSE), also known as Accelerated Solvent Extraction (ASE), is a modern technique that employs solvents at elevated temperatures and pressures, which are maintained below their critical points. This state enhances the solvent's penetration into the plant matrix and increases the solubility and mass transfer rate of the target compounds, leading to a more efficient extraction process compared to traditional methods.
While specific studies detailing the use of PSE for the extraction of this compound are not abundant in current literature, the technique has been successfully applied for the extraction of other furanocoumarins from plants of the Apiaceae family. For instance, ASE has been shown to yield the highest amounts of furanocoumarins from Archangelica officinalis Hoffm. fruits when using methanol at temperatures between 100 and 130 °C for a short duration of 10 minutes. nih.gov This suggests that PSE could be a highly effective method for extracting this compound, given its structural similarity to other coumarins. The efficiency of PSE is influenced by several parameters that can be optimized for maximum yield.
Table 1: Key Parameters in Pressurized Solvent Extraction (PSE)
| Parameter | Description | Potential Impact on this compound Extraction |
| Solvent Choice | The selection of an appropriate solvent is crucial and is based on the polarity of this compound. Solvents like methanol, ethanol, and acetone (B3395972) are commonly used. | Methanol and ethanol are effective for extracting polar coumarins and would likely be suitable for this compound. |
| Temperature | Higher temperatures decrease solvent viscosity and increase the solubility of the target compound. | An optimal temperature would need to be determined to maximize yield without causing thermal degradation of the feruloyl group. |
| Pressure | High pressure keeps the solvent in a liquid state above its boiling point, facilitating better penetration into the plant material. | Increased pressure would enhance the extraction efficiency by improving solvent contact with the plant matrix. |
| Extraction Time | The duration of the extraction process. PSE typically allows for shorter extraction times. | Shorter extraction times reduce the risk of compound degradation. |
Pulsed Electric Field-Assisted Extraction (PEF)
Pulsed Electric Field-Assisted Extraction (PEF) is a non-thermal technology that utilizes short, high-voltage electrical pulses to increase the permeability of plant cell membranes. nih.gov This process, known as electroporation, facilitates the release of intracellular compounds into the extraction solvent. researchgate.net PEF is considered a green technology due to its low energy consumption and minimal impact on the thermal stability of the extracted compounds. researchgate.net
The application of PEF specifically for this compound has not been extensively documented. However, its use in extracting valuable compounds from various plant and microbial sources is well-established. nih.govresearchgate.net For instance, PEF has been shown to enhance the extraction of polyphenols from fresh tea leaves by creating pores on the leaf tissue surface, which facilitates solvent penetration. researchgate.net Given that this compound is located within the plant cells, PEF could serve as an effective pre-treatment to disrupt the cell structure and enhance its subsequent extraction.
Table 2: Principles and Potential Application of PEF for this compound Extraction
| Principle/Parameter | Description | Relevance to this compound |
| Electroporation | The formation of pores in the cell membrane induced by an external electric field. | Would facilitate the release of this compound from the plant cells of Angelica or Peucedanum species. |
| Electric Field Strength | The intensity of the applied electric field (kV/cm). | A key parameter to optimize for maximizing cell permeabilization without causing unwanted side reactions. |
| Pulse Duration | The duration of each electrical pulse (microseconds to milliseconds). | Shorter pulses are generally preferred to minimize energy consumption and heating effects. |
| Number of Pulses | The total number of pulses applied to the sample. | Increasing the number of pulses can enhance extraction yield up to a certain point. |
Enzyme-Assisted Extraction (EAE)
Enzyme-Assisted Extraction (EAE) is a technique that employs specific enzymes to break down the plant cell wall components, such as cellulose, hemicellulose, and pectin (B1162225). This enzymatic degradation facilitates the release of intracellular bioactive compounds into the extraction solvent. EAE is considered an environmentally friendly method as it operates under mild conditions of temperature and pH.
Research has demonstrated the effectiveness of EAE for the extraction of coumarins. For example, a study on the extraction of coumarins from Peucedanum decursivum utilized cellulase (B1617823) as a pretreatment, which significantly improved the extraction yield. nih.gov The enzymatic treatment breaks down the cell wall, allowing for better solvent access to the intracellular coumarins. nih.gov This approach, often combined with other techniques like ultrasound-assisted extraction, has shown to be highly efficient. nih.gov
Table 3: Enzyme-Assisted Extraction (EAE) for Coumarin Extraction
| Enzyme Type | Target Component | Effect on Extraction |
| Cellulase | Cellulose | Degrades the primary component of the plant cell wall, enhancing the release of intracellular compounds. |
| Pectinase | Pectin | Breaks down the pectin layer in the cell wall, increasing permeability. |
| Hemicellulase | Hemicellulose | Hydrolyzes hemicellulose, further disrupting the cell wall structure. |
Utilization of Switchable Solvents and Ionic Liquids
Switchable solvents and ionic liquids (ILs) are novel classes of solvents that have gained attention for their potential in "green" extraction processes. Ionic liquids are salts that are in a liquid state at or near room temperature and possess properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. nih.govcabidigitallibrary.org
While the direct application of switchable solvents and ionic liquids for the extraction of this compound is not yet widely reported, their use in extracting other bioactive compounds, including coumarins, from plant materials has been explored. For instance, deep eutectic solvents (DESs), a type of ionic liquid, have been successfully used in combination with ultrasound-assisted extraction to extract coumarins from Peucedanum decursivum. nih.gov Similarly, ionic liquids have been employed for the extraction of various natural products, including flavonoids and alkaloids. nih.gov The tunability of their properties makes them promising candidates for developing selective extraction processes for specific compounds like this compound. frontiersin.org
Chromatographic Purification Strategies
Following extraction, the crude extract containing this compound undergoes purification to isolate the compound from other co-extracted substances. Chromatographic techniques are central to this process, exploiting the differential affinities of the compounds in the extract for a stationary phase and a mobile phase.
Column Chromatography
Column chromatography is a fundamental and widely used technique for the purification of natural products. youtube.comyoutube.comyoutube.com The process involves packing a solid adsorbent material, the stationary phase (commonly silica (B1680970) gel or alumina), into a column. The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents, the mobile phase, is passed through the column. youtube.comyoutube.comnih.gov Compounds separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained longer by the stationary phase. youtube.com
The isolation of various compounds, including coumarins and flavonoids, from plant extracts is frequently achieved using silica gel column chromatography with a gradient elution system, where the polarity of the mobile phase is gradually increased. nih.govresearchgate.net For example, fractions can be eluted with solvent systems such as hexane-ethyl acetate or chloroform-methanol in increasing polarity. nih.gov The collected fractions are then analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound. youtube.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient chromatographic technique used for the final purification and quantification of compounds like this compound. mdpi.com HPLC utilizes high pressure to force the mobile phase through a column packed with a stationary phase of very small particle size, leading to high-resolution separations. nih.gov
Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water-acetonitrile or water-methanol), is commonly employed for the separation of coumarins. researchgate.net The separation is based on the hydrophobic interactions between the compounds and the stationary phase. By carefully controlling the composition of the mobile phase, often through a gradient elution program, highly pure this compound can be obtained. The detection is typically carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance. researchgate.netcjpas.net The purity of the isolated compound is then confirmed using spectroscopic methods such as NMR and mass spectrometry. nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a widely utilized technique for the rapid separation and qualitative analysis of coumarins, including this compound, from plant extracts. Its application is pivotal in monitoring the progress of fractionation from column chromatography and for the preliminary identification of fractions containing the target compound.
For the analysis of coumarins from Angelica species, silica gel 60 F₂₅₄ plates are commonly employed as the stationary phase due to their proven efficacy in separating these types of compounds. The selection of an appropriate mobile phase is critical for achieving optimal separation of the various coumarin constituents present in the extract. A variety of solvent systems, differing in polarity, have been developed to effectively resolve complex mixtures of coumarins. For instance, a mobile phase consisting of a mixture of toluene, ethyl acetate, and formic acid has been shown to provide good separation of coumarin compounds. researchgate.net The separated spots on the TLC plate are typically visualized under ultraviolet (UV) light at wavelengths of 254 nm and 366 nm, where coumarins exhibit characteristic fluorescence or absorbance. koreascience.kr
While specific Rf values for this compound are not extensively reported in the literature, the development of a suitable TLC method would involve screening various solvent systems to achieve a clear separation from other co-occurring coumarins like nodakenin (B150392), decursin, and decursinol (B1670153) angelate. The polarity of the mobile phase is adjusted to ensure differential migration of the compounds up the stationary phase, allowing for their distinct separation.
Table 1: Illustrative Thin-Layer Chromatography (TLC) System for Coumarin Analysis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (e.g., 5:4:1, v/v/v) |
| Detection | UV light at 254 nm and 366 nm |
This table represents a typical system for coumarin analysis and may require optimization for the specific separation of this compound.
Capillary Electrophoresis (CE)
Capillary Electrophoresis represents a high-resolution separation technique that can be applied to the analysis of coumarins in plant extracts. researchgate.netnih.gov This method offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. Various modes of CE, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), have been successfully employed for the separation of coumarin derivatives.
In CZE, the separation is based on the differences in the charge-to-mass ratio of the analytes as they migrate through a buffer-filled capillary under the influence of a high electric field. The composition and pH of the background electrolyte (BGE) are critical parameters that influence the separation. For coumarins, which are often neutral or weakly acidic, the addition of borate (B1201080) to the buffer can facilitate their separation by forming charged complexes.
While specific CE methods for this compound are not prominently detailed in published research, methods developed for structurally related coumarins can provide a foundation for its analysis. For example, a CZE method for the simultaneous determination of several coumarins utilized a borate buffer with an organic modifier like methanol to achieve baseline separation. The detection is typically performed using a diode array detector (DAD) at a wavelength where the coumarins exhibit maximum absorbance.
Table 2: Representative Capillary Electrophoresis (CE) Conditions for Coumarin Analysis
| Parameter | Description |
| Technique | Capillary Zone Electrophoresis (CZE) |
| Capillary | Fused-silica capillary |
| Background Electrolyte (BGE) | Borate buffer (e.g., 25 mM, pH 9.0) with an organic modifier (e.g., 20% methanol) |
| Applied Voltage | 15-25 kV |
| Detection | Diode Array Detector (DAD) at ~330 nm |
This table outlines a general CE method for coumarin analysis; specific parameters would need to be optimized for the analysis of this compound.
Analytical Characterization and Quantitative Determination
Chromatographic Methods for Compound Identification and Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of 6'-Feruloylnodakenin. This method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. nih.govmdpi.com In a typical LC-MS/MS workflow, the compound is first separated from other components in the sample on an LC column. The eluted compound then enters the mass spectrometer, where it is ionized, most commonly using electrospray ionization (ESI).
The quantification and structural confirmation are typically performed using Multiple Reaction Monitoring (MRM). mdpi.com In this mode, a specific precursor ion (the molecular ion of this compound) is selected and fragmented through collision-induced dissociation (CID), and specific product ions are monitored. youtube.com This process provides a high degree of selectivity and sensitivity, even in complex biological samples. nih.gov
The fragmentation pattern is key to structural confirmation. For a molecule like this compound, which is an ester of nodakenin (B150392) and ferulic acid, characteristic cleavages occur. The bond most susceptible to breaking is often the ester linkage, leading to fragment ions corresponding to the nodakenin and ferulic acid moieties. youtube.comlibretexts.org For instance, in the analysis of the structurally similar compound 6'''-feruloylspinosin, quantification was achieved by monitoring the transition from the deprotonated molecule [M-H]⁻ at m/z 783.3 to a specific fragment ion at m/z 427.2. nih.gov A similar principle would be applied to this compound, where its unique precursor-to-product ion transition would be used for its unambiguous detection and quantification.
Table 1: Illustrative LC-MS/MS Parameters for Analysis
| Parameter | Description |
|---|---|
| LC Column | Reversed-phase C18 column (e.g., 2.7 µm particle size) |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (often with 0.1% formic acid) |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode [M-H]⁻ |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z corresponding to the molecular ion of this compound |
| Product Ion (Q3) | m/z of a characteristic fragment ion (e.g., corresponding to ferulic acid or nodakenin moiety) |
Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC/HR-QTOFMS)
Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/HR-QTOFMS) is a powerful tool for the comprehensive analysis of phytoconstituents, including this compound. ekb.eg This high-resolution mass spectrometry (HRMS) technique offers significant advantages for both targeted and untargeted screening in complex samples. olonspa.com
The UHPLC system utilizes columns with smaller particle sizes (typically under 2 µm), which provides faster analysis times and superior separation efficiency compared to conventional HPLC. This enhanced separation is critical when analyzing intricate botanical extracts.
The Q-TOF mass analyzer provides high-resolution, accurate mass measurements for both the precursor and fragment ions. thermofisher.com This accuracy allows for the determination of the elemental composition of an unknown compound with a high degree of confidence, which is a key feature for structural elucidation. thermofisher.comnih.gov For this compound, UHPLC/HR-QTOFMS can distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas) that might be present in the extract. The combination of retention time, accurate mass, and isotopic pattern provides definitive identification.
Quantitative Analysis Methodologies
HPLC Coupled with UV Detection
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for the quantitative analysis of this compound. nih.govresearchgate.net This technique is frequently employed for quality control of the botanical source material, Peucedanum praeruptorum. cabidigitallibrary.orgnih.gov The method's reliability stems from its precision, accuracy, and the strong UV absorbance of the coumarin (B35378) chromophore present in the molecule.
The analysis typically involves a reversed-phase C18 column and a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile and water. magtechjournal.comnih.gov Detection is set at a wavelength where the analyte exhibits maximum absorbance, which for coumarins is often around 320-323 nm. magtechjournal.comnih.govchinjmap.com Quantification is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. thermofisher.comresearchgate.net Validation studies for such methods demonstrate good linearity, precision, repeatability, and accuracy, making HPLC-UV a suitable and economical choice for routine quantitative analysis. nih.govmagtechjournal.com
Table 2: Typical HPLC-UV Method Parameters for Coumarin Quantification
| Parameter | Condition | Source |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm × 250 mm, 5 µm) | researchgate.netchinjmap.com |
| Mobile Phase | Methanol and Water (e.g., 68:32 or 75:25 v/v) | nih.govchinjmap.com |
| Flow Rate | 1.0 mL/min | nih.govchinjmap.com |
| Detection Wavelength | 323 nm | chinjmap.com |
| Column Temperature | 30-40°C | nih.govchinjmap.com |
LC-ESI-MS-MS for Chemical Profiling
Beyond single-compound quantification, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is invaluable for comprehensive chemical profiling of extracts containing this compound. nih.govmdpi.com This approach allows for the simultaneous identification and semi-quantification of a wide array of compounds in a single analytical run. researchgate.netnih.gov
HPLC Fingerprinting for Botanical Source Authentication and Quality Control
HPLC fingerprinting is a powerful quality control methodology recognized for its ability to assess the integrity and consistency of herbal medicines. nih.govresearchgate.net For botanical sources of this compound, such as Peucedani Radix, HPLC fingerprinting serves as a definitive tool for authentication and quality evaluation. chinjmap.comcityu.edu.hk This technique uses the entire chromatogram, with its unique pattern of peaks, as a characteristic "fingerprint" for the botanical material. rsc.org
Table 3: Compounds Identified as Characteristic Peaks in HPLC Fingerprint of Peucedani Radix
| Peak Number | Compound Name |
|---|---|
| 1 | Qianhucoumarin D |
| 2 | Qianhucoumarin E |
| 3 | Peucedanumarin II |
| 4 | Praeruptorin A |
| 5 | Peucedanumarin I |
| 6 | Praeruptorin B |
| 7 | Praeruptorin E |
Compound Index
Biological Activities and Molecular Mechanisms of Action in Vitro Investigations
Anti-inflammatory Pathways
The potential anti-inflammatory effects of 6'-Feruloylnodakenin have not been extensively characterized in vitro. While related compounds from the Ferula genus have demonstrated anti-inflammatory properties, specific data on this compound's interaction with key inflammatory signaling pathways is not available in the reviewed literature. nih.gov
There is currently no specific in vitro data available to demonstrate the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the p38α MAPK isoform, by this compound.
Scientific literature lacks specific in vitro studies investigating the regulatory effects of this compound on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling.
There is a lack of available in vitro research to support the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) inflammatory signaling pathways by this compound.
Specific in vitro data on the influence of this compound on the production of inflammatory mediators such as Prostaglandin E2 is not present in the current body of scientific literature.
Immunomodulatory Effects
The capacity of this compound to modulate the immune system has not been a subject of in vitro investigation based on available data. While other compounds from the same plant family have shown immunomodulatory activity, the specific effects of this compound remain uncharacterized. nih.gov
There are no specific in vitro studies available that detail the impact of this compound on the maturation and activation of dendritic cells.
Data Tables
Due to the absence of specific in vitro research on this compound for the outlined biological activities, no data tables can be generated at this time.
Cellular Proliferation and Differentiation Regulation
Cellular proliferation and differentiation are fundamental processes governing tissue homeostasis. The cell cycle, a tightly regulated series of events leading to cell division, is central to proliferation. In tissues like the epidermis, a balance between the proliferation of keratinocytes in the basal layer and their subsequent differentiation to form the outer skin layers is crucial for barrier function. Dysregulation of these processes is a hallmark of various diseases, including cancer, which is characterized by uncontrolled cell division and a failure of cells to differentiate properly. nih.govnih.gov
Involvement in Keratinocyte Cell Cycle Progression
Keratinocytes, the primary cells of the epidermis, undergo a programmed cycle of proliferation and differentiation. The cell cycle in these cells is controlled by a series of checkpoints that ensure genomic integrity before division. nih.gov The progression through phases such as G1 (growth), S (DNA synthesis), G2 (preparation for mitosis), and M (mitosis) is governed by proteins like cyclins and cyclin-dependent kinases. nih.gov While various natural compounds have been studied for their effects on keratinocyte function, specific research detailing the direct involvement of this compound in regulating keratinocyte cell cycle progression is not available in the current scientific literature.
Relevance to Cancer-Related Cellular Processes
Cancer is fundamentally a disease of unregulated cell proliferation and abnormal differentiation. nih.gov Key processes in cancer development include the ability of cells to sustain proliferative signaling, evade growth suppressors, and resist cell death (apoptosis). nih.gov In vitro studies on cancer cell lines are often used to screen for compounds that can inhibit proliferation, halt the cell cycle, or induce apoptosis, thereby identifying potential anti-cancer agents. nih.govresearchgate.net At present, specific in vitro investigations into the relevance and mechanistic action of this compound on cancer-related cellular processes have not been reported in the available literature.
Antimicrobial and Antiviral Mechanistic Studies
The search for new antimicrobial and antiviral agents is a critical area of pharmaceutical research. Mechanistic studies in this field often involve identifying how a compound interacts with microbial or viral components to inhibit replication and survival.
Predicted Interactions with Viral Targets (e.g., SARS-CoV-2 3CLpro, ACE2) through Network Pharmacology
Network pharmacology is a computational approach used to understand how drugs or compounds interact with complex networks of proteins and pathways within a biological system. nih.gov In the context of virology, this method can predict the binding of a compound to key viral proteins, such as the 3C-like protease (3CLpro) of SARS-CoV-2, which is essential for viral replication, or the host receptor Angiotensin-Converting Enzyme 2 (ACE2), which the virus uses for entry into human cells. nih.gov While network pharmacology has been applied to many natural compounds to predict their potential against SARS-CoV-2 nih.govnih.govnih.gov, specific studies predicting the interactions of this compound with 3CLpro, ACE2, or other viral targets are not documented in the searched scientific databases.
Due to the lack of specific data, a data table for predicted interactions cannot be generated.
Investigation of Multi-Target and Multi-Pathway Synergistic Effects
Many complex diseases involve the dysregulation of multiple proteins and pathways. The concept of multi-target therapeutics suggests that compounds acting on several targets simultaneously may be more effective and less prone to resistance than single-target drugs. nih.gov Network pharmacology is a key tool for elucidating these multi-target and multi-pathway effects, revealing how a single compound or a combination of compounds can modulate an entire disease network. nih.gov Investigations into the potential multi-target and synergistic effects of this compound have not been specifically reported.
Neurological and Neuroprotective Mechanistic Research
Neuroprotection refers to the strategies and mechanisms that preserve neuronal structure and function in the face of insults like oxidative stress, neuroinflammation, and toxicity, which are common in neurodegenerative diseases. researchgate.net In vitro research in this area often utilizes neuronal cell models, such as the SH-SY5Y neuroblastoma cell line, exposed to neurotoxins like 6-hydroxydopamine (6-OHDA) to mimic the cellular damage seen in conditions like Parkinson's disease. researchgate.net These models allow scientists to study how potential neuroprotective agents can prevent cell death, reduce oxidative stress, and modulate signaling pathways related to neuronal survival. researchgate.net Despite the extensive research into the neuroprotective potential of various phytochemicals, specific mechanistic studies on the neurological and neuroprotective actions of this compound are not currently available in the scientific literature.
Due to the absence of specific research findings, a data table on neurological and neuroprotective mechanisms cannot be provided.
Metabolic Regulatory Studies
Metabolic dysregulation is a hallmark of several chronic diseases. In vitro studies are critical for understanding how specific compounds influence metabolic pathways at a cellular and molecular level.
Atherosclerosis, the underlying cause of many cardiovascular diseases, is a complex process involving lipid accumulation and inflammation within the arterial walls. nih.govnih.gov In vitro models of atherosclerosis often involve the use of cell cultures, such as vascular smooth muscle cells or macrophages, to study processes like foam cell formation and inflammatory responses. nih.gov
Direct experimental evidence from in vitro studies on the influence of this compound on lipid metabolism and atherosclerosis-related pathways is not currently available in the scientific literature.
The interaction between advanced glycation end products (AGEs) and their receptor (RAGE) is a critical pathway in the development and progression of diabetic complications. researchgate.net This signaling cascade triggers oxidative stress and inflammation. nih.gov In vitro systems are widely used to screen for compounds that can inhibit the formation of AGEs or block the AGE-RAGE interaction. researchgate.netfrontiersin.orgmdpi.com
While there are no specific in vitro studies on the effect of this compound on the AGE-RAGE signaling pathway, research on other natural compounds, such as ferulic acid, has shown inhibitory effects on AGE formation and the subsequent inflammatory response in cell models. researchgate.net Given the structural relationship, investigating the potential of this compound to modulate the AGE-RAGE axis would be a logical next step.
Gout is an inflammatory arthritis caused by the deposition of monosodium urate crystals, which is linked to high levels of uric acid in the blood (hyperuricemia). nih.govnih.gov A key enzyme in uric acid production is xanthine (B1682287) oxidase (XO). nih.govmdpi.com Therefore, inhibiting XO is a primary therapeutic strategy for managing gout. nih.govnih.gov In vitro assays are commonly used to determine the XO inhibitory activity of various compounds. nih.govmdpi.com
While direct studies on this compound are limited, numerous in vitro studies have demonstrated that flavonoids and other phenolic compounds can inhibit xanthine oxidase activity. mdpi.comnih.govmdpi.comnih.gov The inhibitory potential of these compounds is often concentration-dependent. For example, flavonoids such as quercetin (B1663063) and luteolin (B72000) have been identified as potent XO inhibitors. nih.gov The mechanism of inhibition can be competitive, non-competitive, or mixed-type. The structure of the flavonoid plays a crucial role in its XO inhibitory capacity.
Table 1: In Vitro Xanthine Oxidase Inhibitory Activity of Selected Flavonoids
| Compound | Inhibition Type | IC50 (µM) | Source |
| Quercetin | Mixed-type | 2.92 ± 0.03 | nih.gov |
| Luteolin | Competitive | 8.21 ± 0.77 | nih.gov |
| Apigenin | Competitive | 6.33 ± 0.18 | nih.gov |
Given that this compound belongs to the broader class of phenolic compounds, it is plausible that it may also interact with xanthine oxidase. Further in vitro kinetic studies are required to determine if this compound can inhibit this key enzyme in gout pathogenesis and to elucidate the nature of such an interaction.
Computational Approaches to Target Identification
Computational methods, particularly molecular docking, are powerful tools in drug discovery for predicting the binding affinity and interaction between a small molecule (ligand) and a protein target. openmedicinalchemistryjournal.combiointerfaceresearch.combiointerfaceresearch.comnih.govnih.gov This in silico approach allows for the screening of large compound libraries against specific protein targets, helping to prioritize candidates for further experimental validation. nih.govbiointerfaceresearch.com
In the context of this compound, for which experimental data is sparse, computational approaches offer a valuable strategy to predict its potential biological targets. Molecular docking simulations could be employed to investigate the binding of this compound to the active sites of various enzymes and receptors implicated in the pathologies discussed above, such as:
Xanthine Oxidase: To predict its potential as a gout therapeutic.
Proteins in Neuroinflammatory Pathways: Such as cyclooxygenases (COX-1 and COX-2) or various kinases.
Enzymes involved in Lipid Metabolism: To explore a potential role in atherosclerosis.
The RAGE receptor: To assess its ability to interfere with AGE-RAGE signaling.
The results of such computational studies, typically reported as binding energy (in kcal/mol) and the specific amino acid interactions, can provide a rational basis for designing and prioritizing future in vitro and in vivo experiments to validate the predicted activities of this compound. openmedicinalchemistryjournal.comnih.gov
Network Pharmacology Analysis
Network pharmacology is a computational methodology that investigates the complex interactions between drug compounds, protein targets, and biological pathways within a biological system. bioinformation.net This approach helps to elucidate the multi-target and multi-pathway mechanisms of action for a given compound. bioinformation.netnih.gov It is frequently used in traditional medicine research to identify the active ingredients in herbal formulas and predict their potential therapeutic targets and mechanisms. scispace.comnih.gov
A review of the current scientific literature did not yield specific network pharmacology studies conducted on this compound. While the methodology is widely applied to various natural compounds and traditional medicines to identify potential targets like IL-6 and TNF nih.govresearchgate.net, specific research detailing a network analysis for this compound, its associated targets, and related signaling pathways is not available in the provided search results.
Molecular Docking Simulations
Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiointerfaceresearch.com In drug discovery, it is used to predict the binding affinity and interaction between a small molecule (ligand), such as this compound, and a protein target. The binding affinity is often expressed as a negative score in kcal/mol, where a lower value indicates a more stable and favorable binding interaction. scispace.com
Detailed molecular docking simulations for this compound with the specific targets Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), p38 Mitogen-Activated Protein Kinase alpha (p38α MAPK), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) have not been reported in the available scientific literature.
While extensive docking studies have been performed on these inflammatory and metabolic targets with other natural and synthetic compounds, no specific binding affinity data or interaction analyses for this compound were found. For context, these targets are significant in pharmacological research:
PPARγ: A nuclear receptor crucial for regulating adipogenesis and insulin (B600854) sensitivity, making it a target for antidiabetic drugs. nih.gov
p38α MAPK: A key protein kinase involved in inflammatory responses and cellular stress signaling. nih.govmdpi.com
TNF-α: A major pro-inflammatory cytokine and a well-established therapeutic target for various autoimmune and inflammatory diseases. chemrxiv.orgnih.govnih.gov
IL-6: A multifunctional cytokine that plays a critical role in inflammation and is a target for treating conditions like rheumatoid arthritis and cytokine storms. manuscriptscientific.comnih.govnih.gov
Without specific studies, the binding affinity and interaction patterns of this compound with these proteins remain undetermined.
Biosynthetic Pathways and Precursor Relationships
Proposed Biosynthetic Routes for Coumarin (B35378) Glycosides
Coumarin glycosides are synthesized in plants primarily via the shikimate-chorismate pathway. epharmacognosy.com This pathway begins with the amino acid L-phenylalanine, which is deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. researchgate.net This initial step is a critical gateway into the phenylpropanoid pathway. Following this, a series of enzymatic reactions, including hydroxylations and ligations, occur. A pivotal step in the formation of the basic coumarin structure is the ortho-hydroxylation of cinnamic acid derivatives, a reaction often catalyzed by cytochrome P450 enzymes. semanticscholar.orgresearchgate.netnih.gov This hydroxylated intermediate can then undergo trans-cis isomerization and spontaneous lactonization (ring closure) to form the characteristic benzopyrone structure of coumarins. frontiersin.orgresearchgate.net
Once the core coumarin aglycone (the non-sugar part) is formed, it undergoes glycosylation. This process, catalyzed by UDP-glycosyltransferases (UGTs), involves the attachment of a sugar moiety, typically glucose, to the coumarin structure. nih.govpeerj.com This results in the formation of a coumarin glycoside, which enhances the compound's stability and water solubility. The formation of coumarinic acid β-glucoside has been identified as a key intermediate, supporting the orthohydroxylation theory of coumarin biosynthesis. cdnsciencepub.com
Role of Ferulic Acid as a Precursor
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a key intermediate within the phenylpropanoid pathway and serves as the direct precursor to the feruloyl moiety of 6'-Feruloylnodakenin. The synthesis of ferulic acid itself branches off from the main pathway. It starts with p-coumaric acid, which is hydroxylated to form caffeic acid. Subsequently, the enzyme caffeic acid O-methyltransferase (COMT) catalyzes the methylation of caffeic acid to produce ferulic acid. peerj.com
While ferulic acid is a precursor to many important compounds, including curcumin (B1669340) and natural vanillin, its role in the formation of this compound is as a donor of the acyl group. nih.govcapes.gov.br The ferulic acid is activated, typically by conversion to feruloyl-CoA by a CoA ligase, making it ready for transfer onto another molecule. nih.gov This activated form is then enzymatically attached to the nodakenin (B150392) molecule.
Precursor Relationship with Nodakenin
The name this compound explicitly indicates its direct biosynthetic relationship with the precursor compound, nodakenin. Nodakenin is a coumarin glucoside, meaning it consists of a coumarin aglycone (nodakenetin) attached to a glucose molecule. nih.govnih.gov
The biosynthesis proceeds to the formation of nodakenin first. Once nodakenin is available in the plant cell, it serves as the substrate for the final step in the synthesis of this compound. This final transformation is an acylation reaction where a feruloyl group, derived from ferulic acid, is esterified to the 6'-position of the glucose moiety of nodakenin. Therefore, nodakenin is the immediate and essential precursor for this compound.
Enzymatic Transformations in Plant Systems
Formation of the Coumarin Core: This involves key enzymes of the general phenylpropanoid pathway. Phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) are critical for converting phenylalanine into activated p-coumaroyl-CoA. researchgate.netnih.gov
Hydroxylation and Cyclization: The ortho-hydroxylation of the cinnamic acid derivative is a crucial step, typically catalyzed by a cytochrome P450-dependent monooxygenase such as p-coumaroyl CoA 2'-hydroxylase (C2'H). frontiersin.orgresearchgate.net Following this, the enzyme coumarin synthase (COSY) is believed to catalyze the trans-cis isomerization and subsequent lactonization to form the coumarin ring system. nih.govpeerj.com
Glycosylation: The resulting coumarin aglycone (nodakenetin) is then glycosylated. This reaction is mediated by a specific UDP-glycosyltransferase (UGT), which transfers a glucose molecule to the aglycone to form nodakenin. frontiersin.orgnih.gov
Feruloylation: The final step is the acylation of nodakenin. This is catalyzed by an acyltransferase, which transfers the activated feruloyl group (feruloyl-CoA) to the 6'-hydroxyl group of the glucose residue on nodakenin, yielding this compound.
A summary of the key enzyme classes involved in this biosynthetic pathway is presented below.
| Enzyme Class | Abbreviation | Function in the Biosynthetic Pathway |
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid. researchgate.netnih.gov |
| Cinnamic Acid 4-Hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid. researchgate.netnih.gov |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. researchgate.netnih.gov |
| Cytochrome P450 Monooxygenases | CYPs (e.g., C2'H) | Catalyze critical hydroxylation steps, including the ortho-hydroxylation necessary for coumarin ring formation. frontiersin.orgresearchgate.net |
| Coumarin Synthase | COSY | Catalyzes trans-cis isomerization and lactonization of o-hydroxycinnamoyl-CoA thioesters to form the coumarin core. nih.govpeerj.com |
| UDP-Glycosyltransferases | UGTs | Transfer a sugar moiety (e.g., glucose) from an activated donor to the coumarin aglycone, forming a glycoside like nodakenin. frontiersin.orgnih.gov |
| Acyltransferases | - | Transfer an acyl group (e.g., feruloyl group from feruloyl-CoA) to the sugar moiety of the coumarin glycoside. |
Comparative Research and Structural Analog Studies
Analysis of Structural Homologs from Notopterygium Species
Notopterygium incisum and Notopterygium forbesii are known to contain a variety of coumarin (B35378) derivatives, including furanocoumarins and dihydrofuranocoumarins. nih.govbjherbest.comtoyama-wakan.net 6'-Feruloylnodakenin is a glycoside, meaning it consists of a coumarin core (specifically, nodakenin) esterified with a feruloyl group at the 6' position of the glucose moiety. nih.govbiocrick.com This structural feature distinguishes it from many other coumarins found in these species.
Comparison with Nodakenin (B150392)
Nodakenin is a furanocoumarin glycoside that serves as the structural backbone of this compound. biocrick.comnih.gov It is also found in Notopterygium forbesii in relatively large amounts (2%), compared to this compound (0.7%) nih.gov. Nodakenin itself has been studied for various biological activities, including acetylcholinesterase inhibition, memory amelioration, and effects on inflammation and bone loss. medchemexpress.commdpi.comresearchgate.netchemfaces.com Comparing the activities of this compound and Nodakenin can provide insights into how the addition of the feruloyl group influences the compound's properties, such as absorption, metabolism, and target interactions. Studies on the absorption characteristics of coumarins from Notopterygium have indicated differences in permeability across intestinal epithelial cells among various dihydrofurocoumarins, including nodakenin and this compound (referred to as forbesoside or FDE in some studies) biocrick.com.
Evaluation of other Furanocoumarins and Dihydrofuranocoumarins
A study analyzing the chemical composition of N. forbesii and N. incisum by HPLC revealed characteristic differences in the content of various coumarins, including 6'-O-trans-feruloylnodakenin, nodakenin, and notopterol, which can be used to differentiate the botanical sources of the crude drug Qiang-huo. nih.govjst.go.jp
Structure-Activity Relationship Investigations
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. mans.edu.egwikipedia.orglongdom.org While specific detailed SAR studies focused solely on systematic modifications of the this compound structure are not extensively detailed in the provided search results, comparisons with its structural homologs from Notopterygium species offer initial insights. nih.govbiocrick.com
The key structural features of this compound include the coumarin core, the dihydrofuran ring, the glycosidic linkage to glucose, and the esterification of glucose with ferulic acid. nih.govbiocrick.com Comparing its activity to nodakenin (lacking the feruloyl group) or nodakenetin (B21329) (lacking the glucose and feruloyl group) can help elucidate the roles of the sugar moiety and the feruloyl ester in its biological effects and pharmacokinetic properties, such as absorption biocrick.com.
Network pharmacology studies investigating the mechanisms of traditional Chinese medicine formulas containing Notopterygium have identified this compound as an active ingredient potentially targeting specific pathways, such as those involved in inflammation. nih.govfrancis-press.comthieme-connect.com Molecular docking analysis in one study suggested that this compound had a good binding affinity to targets like PPARγ, p38α MAPK, and TNF-α, implying that these interactions may contribute to its anti-psoriasis effects within a complex formulation. nih.gov This type of analysis provides preliminary information about potential molecular targets based on the compound's structure.
Synergistic Interactions within Complex Herbal Formulations
Herbal medicines, particularly traditional Chinese medicine formulas, often consist of multiple herbs and numerous chemical compounds. core.ac.uk The therapeutic effects of these formulations are often attributed to the synergistic interactions among their various constituents. core.ac.ukresearchgate.netresearchgate.net Synergy can occur when the combined effect of compounds is greater than the sum of their individual effects, potentially enhancing efficacy, improving bioavailability, or reducing toxicity. core.ac.ukfrontiersin.orgnih.gov
As a component of Notopterygium, which is frequently used in multi-herb formulations like Qiang-huo nih.govtoyama-wakan.net and Sanhua decoction thieme-connect.com, this compound is likely to participate in synergistic interactions with other compounds present in these mixtures. Network pharmacology studies on such formulas aim to identify the key active components and their potential synergistic effects on various biological pathways and targets. francis-press.comthieme-connect.com For example, in the context of treating ischemic stroke, this compound was identified as an active component in Sanhua decoction, and the formula's effects were suggested to involve multiple components acting on various pathways. thieme-connect.com Similarly, in a study on Jingfang granules for psoriasis, this compound was identified as an active ingredient contributing to the formula's anti-psoriasis effect, potentially through targeting pathways like MAPK and PPARγ, suggesting its role within the synergistic actions of the granule components. nih.gov
Future Research Directions
Comprehensive Elucidation of Biosynthetic Pathways
A complete understanding of how 6'-Feruloylnodakenin is synthesized in plants is a critical first step. The biosynthesis of coumarins, such as the related umbelliferone (B1683723) in Angelica decursiva, is known to involve several key enzymes, including phenylalanine ammonia-lyase (PAL), 4-coumarate: CoA ligase (4CL), and various hydroxylases. It is hypothesized that the biosynthesis of this compound follows a similar pathway, starting from the general phenylpropanoid pathway to produce ferulic acid and a coumarin (B35378) precursor, which are then likely joined by an acyltransferase.
Future research should focus on identifying and characterizing the specific enzymes involved in the biosynthesis of this compound in Angelica species. This can be achieved through a combination of transcriptomics, proteomics, and metabolomics to identify candidate genes and enzymes that are highly expressed in tissues where this compound accumulates. Subsequent in vitro and in vivo functional characterization of these enzymes will be necessary to confirm their roles in the pathway. nih.gov A deeper understanding of the biosynthetic pathway could enable the production of this compound in microbial systems, providing a sustainable and scalable source for further research and development.
Discovery and Mechanistic Characterization of Novel Biological Activities
While the biological activities of this compound are not yet extensively studied, related compounds from Angelica species and other flavonoids have shown a wide range of pharmacological effects. For instance, various flavonoids have demonstrated potent antioxidant and anti-inflammatory properties by scavenging free radicals and inhibiting the production of pro-inflammatory mediators like nitric oxide and prostaglandins. nih.gov Furthermore, many natural compounds are being investigated for their neuroprotective potential. nih.gov
Future research should, therefore, involve broad-spectrum screening of this compound for a variety of biological activities. This should include, but not be limited to, anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities. Promising initial findings should be followed by in-depth mechanistic studies to understand how the compound exerts its effects at the molecular level.
Advanced Mechanistic Studies in Diverse Cellular Models
Once novel biological activities are identified, it is crucial to conduct advanced mechanistic studies in a variety of cellular models to understand the compound's mode of action. For example, if anti-inflammatory activity is observed, studies in macrophage cell lines could elucidate its effects on key inflammatory signaling pathways, such as NF-κB and MAPK. nih.gov If neuroprotective effects are discovered, investigations in neuronal cell models under conditions of oxidative stress or neurotoxicity could reveal its impact on cell survival pathways and mitochondrial function. nih.gov The use of modern molecular biology techniques, such as gene expression profiling and proteomics, will be invaluable in identifying the cellular targets and pathways modulated by this compound.
Development of Standardized Analytical Protocols for Quality Control and Quantification
To ensure the consistency and reliability of research findings and for the potential future development of this compound as a therapeutic agent, the development of standardized analytical protocols is essential. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful technique for the quantification of phytochemicals in complex mixtures. nih.govnih.govjocpr.commdpi.com
Future efforts should focus on developing and validating robust and sensitive HPLC-MS/MS methods for the accurate quantification of this compound in plant extracts and biological samples. These methods will be critical for the quality control of raw materials, the standardization of extracts used in biological studies, and for pharmacokinetic investigations to understand the absorption, distribution, metabolism, and excretion of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
